8-Fluoro-5-(trifluoromethyl)quinoline

Descripción

8-Fluoro-5-(trifluoromethyl)quinoline (CAS: 1133115-99-7) is a fluorinated quinoline derivative characterized by a fluorine atom at the 8-position and a trifluoromethyl (-CF₃) group at the 5-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of fluorine and -CF₃, which enhance metabolic stability and influence binding interactions in biological systems. Its synthesis typically involves halogenation and sulfonation steps, as seen in related quinoline derivatives .

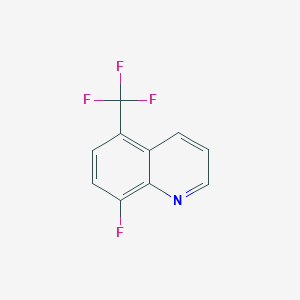

Structure

2D Structure

Propiedades

IUPAC Name |

8-fluoro-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZHYLCPBGCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674957 | |

| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-99-7 | |

| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Substitution on Quinoline Derivatives

The most commonly reported method to prepare 8-Fluoro-5-(trifluoromethyl)quinoline is through electrophilic substitution reactions on appropriately substituted quinoline precursors. This typically involves:

- Starting from quinoline derivatives such as 6-methoxyquinoline or related compounds.

- Direct fluorination at the 8-position of quinoline, which is facilitated by the electronic effects of substituents like trifluoromethyl groups at the 5-position.

- The trifluoromethyl group is generally introduced via trifluoromethylation reagents or by using pre-functionalized starting materials bearing the trifluoromethyl substituent.

For example, direct fluorination of 6-methoxyquinoline at the 5th position can yield fluorinated quinolinones, which can be further manipulated to obtain the target compound.

Key Reaction Conditions

- Fluorination reagents often include selective electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine under controlled conditions.

- Reaction temperatures are optimized to prevent over-fluorination or decomposition, typically ranging from ambient to moderate heating (25–80 °C).

- Solvents such as acetonitrile, dichloromethane, or polar aprotic solvents are used to enhance reagent solubility and reaction control.

Cyclization and Functional Group Introduction

- The quinoline ring system can be constructed via cyclization reactions starting from substituted anilines and appropriate carbonyl compounds or alkynes.

- Cyclization methods such as the Skraup or Pfitzinger reactions may be adapted with modifications to introduce fluorine and trifluoromethyl substituents at desired positions.

- Late-stage functionalization involving halogenation and trifluoromethylation is also practiced to achieve the final substitution pattern.

Industrial Production Methods

Industrial synthesis of this compound emphasizes scalability, yield, and purity:

- Large-scale electrophilic substitution reactions are optimized using continuous flow reactors to ensure precise control over fluorination steps.

- Coupling reactions involving boron reagents (e.g., Suzuki-Miyaura coupling) may be employed to introduce trifluoromethyl groups or other substituents efficiently.

- Purification techniques such as recrystallization and chromatographic methods are refined to meet pharmaceutical-grade purity standards.

Reaction Types and Reagents

Types of Reactions Involved

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Electrophilic Fluorination | Introduction of fluorine atoms on the quinoline ring via electrophilic fluorinating agents. | NFSI, Selectfluor, elemental fluorine |

| Trifluoromethylation | Incorporation of trifluoromethyl groups using trifluoromethylating reagents or pre-functionalized substrates. | Ruppert–Prakash reagent (TMSCF3), CF3I |

| Cyclization | Formation of quinoline core from substituted anilines and carbonyl compounds or alkynes. | Acid catalysts, oxidants |

| Coupling Reactions | Cross-coupling to install substituents on quinoline ring. | Pd catalysts, boronic acids |

Common Reagents and Conditions

- Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor, elemental fluorine under controlled conditions.

- Trifluoromethylating agents: Trimethyl(trifluoromethyl)silane (TMSCF3), trifluoromethyl iodide.

- Catalysts: Palladium complexes for coupling reactions.

- Solvents: Polar aprotic solvents such as acetonitrile, DMF, or DMSO.

- Temperature: Typically ambient to moderate heating (25–80 °C), depending on reaction step.

Summary Table of Preparation Methods

| Step | Starting Material/Intermediate | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|---|

| Fluorination | 6-Methoxyquinoline derivatives | Electrophilic substitution | NFSI or elemental fluorine, 25–80 °C | Fluorinated quinoline intermediate |

| Trifluoromethyl group addition | Quinoline or intermediate | Trifluoromethylation | TMSCF3, CF3I, Pd catalysis | 5-(Trifluoromethyl)quinoline derivatives |

| Cyclization | Substituted anilines + carbonyls/alkynes | Cyclization | Acid catalyst, oxidants | Quinoline core formation |

| Purification | Crude reaction mixtures | Recrystallization/Chromatography | Solvent systems (hexane/ethyl acetate) | Pure this compound |

Research Findings and Notes

- The presence of the trifluoromethyl group significantly influences the electronic properties of the quinoline ring, directing fluorination to the 8-position due to electronic and steric effects.

- Industrial methods focus on continuous flow fluorination to improve safety and reproducibility due to the reactive nature of fluorinating agents.

- The compound’s synthesis is often optimized for pharmaceutical applications, requiring high purity and controlled regioselectivity.

- Analytical methods such as NMR (including ^19F NMR), mass spectrometry, and X-ray crystallography are essential to confirm the structure and substitution pattern of the final product.

Análisis De Reacciones Químicas

Types of Reactions

8-Fluoro-5-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as amino, halogen, or alkyl groups, onto the quinoline ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development :

- Antimicrobial Agents : 8-Fluoro-5-(trifluoromethyl)quinoline has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its unique structure enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

- Anti-tuberculosis Research : Derivatives of this compound are being studied for their potential use as anti-tuberculosis agents, leveraging enhanced biological activity compared to non-fluorinated analogs.

- Fluorinated Quinoline Derivatives : The compound serves as a scaffold for synthesizing other bioactive quinolines, which have been linked to anti-malarial properties and other therapeutic applications .

Material Science Applications

This compound is utilized in formulating advanced materials, particularly in coatings that require enhanced chemical resistance and durability. The unique chemical properties imparted by the trifluoromethyl group contribute to the stability and performance of these materials under adverse conditions .

Environmental Applications

The compound can be applied in environmental monitoring, specifically for detecting pollutants. Its chemical properties allow it to be used effectively in studies aimed at ensuring compliance with safety regulations concerning environmental contaminants .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fluorinated quinolines, this compound exhibited significant activity against resistant bacterial strains. This research highlights the compound's potential as a lead structure in antibiotic development.

Case Study 2: Synthesis of Anti-tuberculosis Agents

Research focusing on the synthesis of derivatives from this compound has demonstrated promising results in developing new anti-tuberculosis compounds. The modifications made to the original structure have led to improved efficacy against Mycobacterium tuberculosis.

Mecanismo De Acción

The mechanism of action of 8-Fluoro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and inflammation . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring critically impact physicochemical and biological properties:

Key Insight: The 8-fluoro and 5-CF₃ combination in the target compound balances lipophilicity and stability, whereas nitro or chloro substituents at the 8-position (e.g., 5-Fluoro-8-nitroquinoline) increase electrophilic reactivity, which may correlate with toxicity .

Actividad Biológica

8-Fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both fluoro and trifluoromethyl groups, exhibits significant potential in various therapeutic applications, including anticancer, antifungal, and antibacterial activities. This article reviews the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline ring with a fluorine atom at the 8-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence its biological properties and reactivity.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.087 | Apoptosis induction |

| MCF-7 (Breast) | 0.086 | Cell cycle arrest |

| A549 (Lung) | 0.156 | ROS generation and mitochondrial damage |

Antifungal Activity

This compound has also been evaluated for its antifungal activity. In laboratory tests, this compound demonstrated considerable efficacy against various fungal strains, including those resistant to conventional treatments. The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Table 2: Antifungal Activity Results

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 50 µg/mL | Membrane disruption |

| Aspergillus niger | 40 µg/mL | Ergosterol biosynthesis inhibition |

Antibacterial Activity

The antibacterial potential of this compound has been explored against both gram-positive and gram-negative bacteria. The compound exhibits bactericidal effects by interfering with bacterial protein synthesis and cell wall synthesis .

Table 3: Bacterial Activity Overview

| Bacterial Strain | Zone of Inhibition (mm) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 25 | Protein synthesis inhibition |

| Escherichia coli | 22 | Cell wall synthesis disruption |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of fluorine atoms enhances the compound's ability to inhibit enzymes critical for cancer cell survival.

- Metal Chelation : Similar to other quinoline derivatives, this compound may chelate metal ions, which is essential for the activity of certain enzymes involved in oxidative stress responses .

- Reactive Oxygen Species (ROS) : By generating ROS, the compound can induce oxidative stress in cells, leading to apoptosis in cancerous and microbial cells.

Case Studies

A series of studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity. For example, modifications at the C-2 or C-5 positions have shown improved cytoprotective effects against neurodegenerative diseases through enhanced mitochondrial membrane potential stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 8-Fluoro-5-(trifluoromethyl)quinoline?

- The synthesis typically involves cyclization reactions or nucleophilic substitution. For example, fluorination at the 8-position can be achieved via halogen-exchange reactions using KF under controlled temperatures (150–200°C), while the trifluoromethyl group at the 5-position is introduced via palladium-catalyzed cross-coupling reactions (e.g., using CF₃Cu reagents) . Yield optimization (70–90%) requires inert atmospheres and anhydrous solvents like DMF or THF .

Q. How can the structure of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for identifying fluorine environments (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR resolves quinoline ring protons (J coupling ~8–9 Hz for adjacent fluorines) .

- X-ray Crystallography: ORTEP-III software (with GUI) enables precise determination of molecular geometry, particularly for verifying trifluoromethyl group orientation and fluorine substitution patterns .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.05) .

Q. What are the primary biological or chemical applications of this compound in research?

- This compound is explored as:

- Enzyme Inhibitors: Modulates γ-secretase activity in Alzheimer’s disease models, with IC₅₀ values <100 nM in cellular assays .

- Antitumor Agents: Derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 2.5 μM against HeLa cells) via c-Met kinase inhibition .

- Fluorescent Probes: Trifluoromethyl groups enhance photostability for zinc ion detection in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of trifluoromethylation in quinoline systems?

- Catalyst Selection: Use Pd(PPh₃)₄ or CuI with ligands (e.g., Xantphos) to stabilize intermediates.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of CF₃ sources (e.g., CF₃Br).

- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation. Evidence shows yields increase from 50% to 85% under optimized conditions .

Q. What strategies mitigate instability of fluorinated intermediates during synthesis?

- Protection/Deprotection: Temporarily mask reactive sites (e.g., using tert-butyldimethylsilyl groups for -OH or -NH₂) to prevent undesired fluorination .

- Low-Temperature Quenching: Rapid cooling (-20°C) after fluorination minimizes decomposition of labile intermediates .

- Stabilizing Agents: Additives like Na₂SO₃ reduce oxidative degradation of trifluoromethylated products .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- The strong electron-withdrawing nature of CF₃ lowers electron density at the 5-position, facilitating electrophilic aromatic substitution. However, steric hindrance may slow reactions at adjacent positions. Computational studies (DFT) show a 0.3 eV increase in activation energy for meta-substituted derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase. Adjust pH to 3.0 (with TFA) to resolve fluorinated byproducts .

- Detection Limits: LC-MS/MS achieves sensitivity down to 0.1 ppm for halogenated impurities (e.g., 8-chloro analogues) .

Methodological Notes

- Safety Protocols: Fluorinated intermediates require handling in fume hoods with PPE (nitrile gloves, goggles). Waste must be neutralized with CaCO₃ before disposal .

- Data Contradictions: Some studies report conflicting yields for trifluoromethylation (50–90%); these discrepancies may stem from variations in catalyst purity or moisture levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.